Lipophilicity Difference: Ortho vs. Para Ethoxy Substitution
The ortho-ethoxy substitution in the target compound yields a computed LogP of 1.79 (iLOGP method), compared to XlogP 2.2 for the para-ethoxy isomer (ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, CAS 1019379-40-8), producing a ΔLogP of approximately 0.41 units . This difference indicates the ortho isomer is measurably more hydrophilic. The topological polar surface area (TPSA) values are nearly identical (69.67 vs. 69.7 Ų), confirming that the lipophilicity shift arises from steric and electronic effects of ortho-substitution rather than gross polarity changes. Both values were obtained from authoritative computational chemistry databases using industry-standard algorithms (iLOGP/XLOGP3 on ChemScene and XlogP on Chem960).
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.79 (iLOGP), TPSA = 69.67 Ų |
| Comparator Or Baseline | Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (CAS 1019379-40-8): XlogP = 2.2, TPSA = 69.7 Ų |
| Quantified Difference | ΔLogP ≈ 0.41 (ortho more hydrophilic by ~0.4 log units) |
| Conditions | Computed values from chemical databases (ChemScene iLOGP for target; Chem960 XlogP for para comparator); both compounds share C₁₄H₁₆O₅ formula and MW 264.27 |
Why This Matters
A LogP difference of 0.4 units translates to approximately 2.5-fold difference in octanol-water partitioning, which can significantly affect compound extraction efficiency in biphasic reactions, chromatographic retention behavior, and predicted membrane permeability — directly impacting both synthetic workup procedures and biological assay performance.
